7'-[(2-chlorobenzyl)oxy]-8'-methyl-2H,2'H-3,4'-bichromene-2,2'-dione
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Overview
Description
7’-[(2-chlorobenzyl)oxy]-8’-methyl-2H,2’H-3,4’-bichromene-2,2’-dione is a synthetic organic compound belonging to the class of coumarins and derivatives. These compounds are known for their diverse biological activities and applications in various fields such as medicine, chemistry, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7’-[(2-chlorobenzyl)oxy]-8’-methyl-2H,2’H-3,4’-bichromene-2,2’-dione typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chlorobenzyl alcohol and 8-methyl-2H-chromen-2-one.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF).
Coupling Reaction: The key step involves the coupling of 2-chlorobenzyl alcohol with 8-methyl-2H-chromen-2-one to form the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
7’-[(2-chlorobenzyl)oxy]-8’-methyl-2H,2’H-3,4’-bichromene-2,2’-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its hydroquinone derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzyl moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include quinones, hydroquinones, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
7’-[(2-chlorobenzyl)oxy]-8’-methyl-2H,2’H-3,4’-bichromene-2,2’-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7’-[(2-chlorobenzyl)oxy]-8’-methyl-2H,2’H-3,4’-bichromene-2,2’-dione involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes such as monoamine oxidase B (MAO-B), which is involved in the breakdown of neurotransmitters.
Comparison with Similar Compounds
Similar Compounds
7-[(3-chlorobenzyl)oxy]-2-oxo-2H-chromene-4-carbaldehyde: Similar in structure but with different substituents, leading to variations in biological activity.
7-[(2-chlorobenzyl)oxy]-8-hexyl-2,3-dihydrocyclopenta©chromen-4(1H)-one: Another derivative with distinct chemical properties and applications.
Uniqueness
7’-[(2-chlorobenzyl)oxy]-8’-methyl-2H,2’H-3,4’-bichromene-2,2’-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its potential as a selective MAO-B inhibitor makes it a promising candidate for further research and development .
Properties
Molecular Formula |
C26H17ClO5 |
---|---|
Molecular Weight |
444.9 g/mol |
IUPAC Name |
7-[(2-chlorophenyl)methoxy]-8-methyl-4-(2-oxochromen-3-yl)chromen-2-one |
InChI |
InChI=1S/C26H17ClO5/c1-15-22(30-14-17-7-2-4-8-21(17)27)11-10-18-19(13-24(28)32-25(15)18)20-12-16-6-3-5-9-23(16)31-26(20)29/h2-13H,14H2,1H3 |
InChI Key |
MCLIXAVIRULFMP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=O)C=C2C3=CC4=CC=CC=C4OC3=O)OCC5=CC=CC=C5Cl |
Origin of Product |
United States |
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